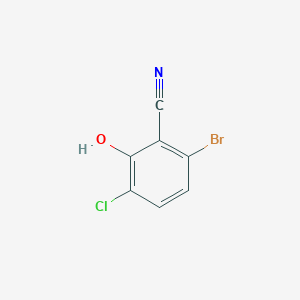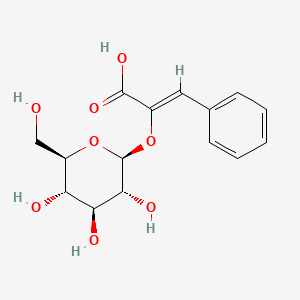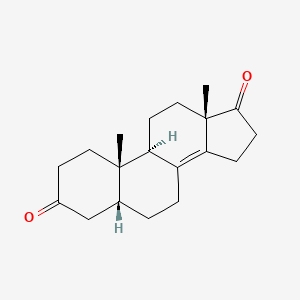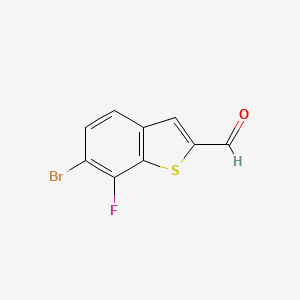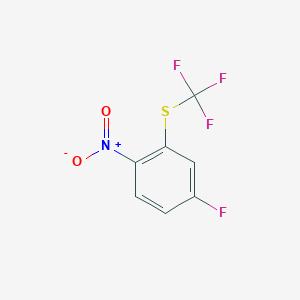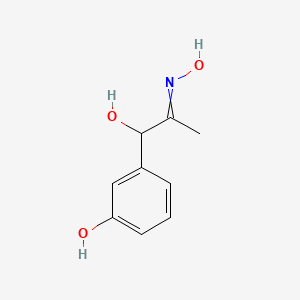
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime typically involves the reaction of 1-(3-hydroxyphenyl)-2-propanone with hydroxylamine. This reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxime groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include metabolic processes and signal transduction .
Comparación Con Compuestos Similares
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime can be compared to similar compounds such as:
1-Hydroxy-1-(4-hydroxyphenyl)-2-propanone Oxime: Similar structure but different position of the hydroxy group.
1-Hydroxy-1-(3-methoxyphenyl)-2-propanone Oxime: Contains a methoxy group instead of a hydroxy group.
1-Hydroxy-1-(3-hydroxyphenyl)-2-butanone Oxime: Different carbon chain length. These comparisons highlight the unique reactivity and applications of this compound.
Propiedades
IUPAC Name |
3-(1-hydroxy-2-hydroxyiminopropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCLQUZJZTZKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
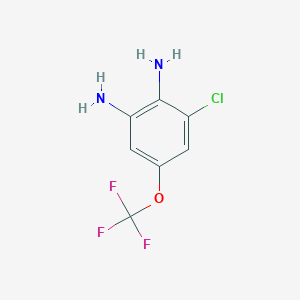
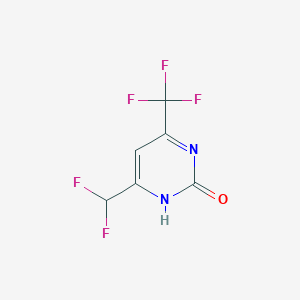
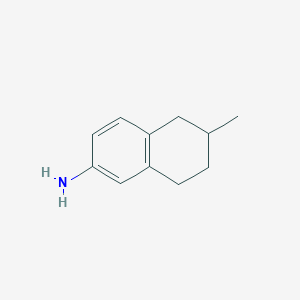
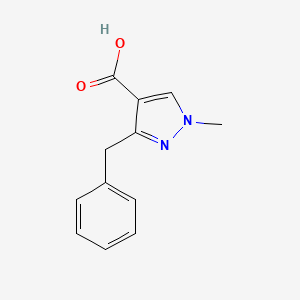
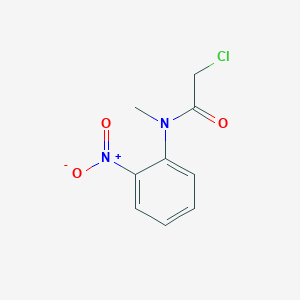
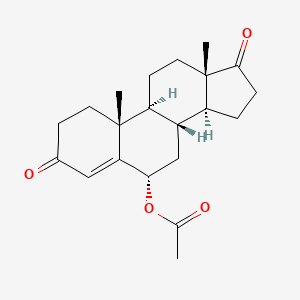
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
